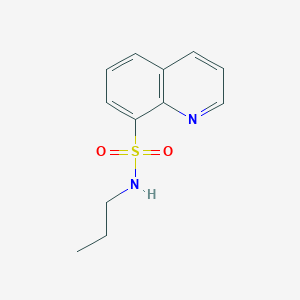

N-propylquinoline-8-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

N-propylquinoline-8-sulfonamide |

InChI |

InChI=1S/C12H14N2O2S/c1-2-8-14-17(15,16)11-7-3-5-10-6-4-9-13-12(10)11/h3-7,9,14H,2,8H2,1H3 |

InChI Key |

VOHKZXHEUJJDJW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Propylquinoline 8 Sulfonamide and Its Analogs

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline scaffold is a well-established area of organic synthesis, with both classical and modern methods offering various pathways to this important heterocyclic system.

Overview of Established Quinoline Cyclization Reactions

Several named reactions have historically formed the bedrock of quinoline synthesis, providing reliable methods for constructing the fused ring system. These classical methods are still frequently employed for producing pharmaceutically important materials with a quinoline backbone. rsc.orgacademie-sciences.fr

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For instance, the synthesis of 7-amino-8-methylquinoline can be achieved starting from 2,6-diaminotoluene, glycerol, sulfuric acid, and arsenic pentoxide. nih.gov A key intermediate in this reaction is crotonaldehyde, which is generated in situ from glycerol. rsc.org

Doebner-Von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol to introduce substituents onto the quinoline ring. scribd.comnih.gov This method allows for the synthesis of 2- and 4-substituted quinolines under acidic conditions. nih.gov

Friedländer Synthesis: This straightforward and widely used method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, followed by cyclodehydration. academie-sciences.frnih.gov The reaction can be catalyzed by either strong acids or bases. academie-sciences.fr

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low yields. nih.govnih.gov

Advancements in Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

To address the limitations of classical methods, modern techniques such as microwave-assisted organic synthesis (MAOS) have emerged as a powerful tool. researchgate.net MAOS offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. nih.govacs.org This technique has been successfully applied to various aspects of quinoline synthesis.

For example, the microwave-assisted Duff formylation of phenothiazine (B1677639) has been achieved, and comparisons with conventional heating methods have demonstrated the benefits of shorter reaction times and, in some cases, better yields. nih.gov In the context of quinoline synthesis, while the reaction yield for the Skraup synthesis of 7-amino-8-methylquinoline was not improved with microwave assistance, the reaction time was significantly decreased. nih.gov Furthermore, MAOS has been employed in efficient, catalyst-free, one-pot, three-component procedures to synthesize novel quinoline-based hybrids. acs.org

Development of Efficient One-Pot Synthesis Protocols for Quinoline Ring Formation

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. This strategy enhances efficiency and reduces waste. Several effective one-pot protocols for quinoline synthesis have been developed.

One such method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron in the presence of catalytic aqueous HCl. The resulting intermediate is then condensed in situ with aldehydes or ketones to produce mono- or di-substituted quinolines in high yields (66–100%). rsc.org This one-pot Friedländer synthesis utilizes inexpensive and readily available reagents. rsc.orgresearchgate.net Another innovative one-pot method involves the reaction of α-amino ketones and alkynes using molecular iodine, potassium carbonate, and a combination of surfactants in an aqueous medium at room temperature. This approach provides highly substituted quinolines in moderate to good yields within a short reaction time (30-50 minutes). bohrium.com

General Procedures for Sulfonamide Moiety Formation

The sulfonamide functional group is a key component of many biologically active molecules. Its synthesis is a critical step in the preparation of compounds like N-propylquinoline-8-sulfonamide.

Amine Sulfonylation with Sulfonyl Chlorides

The most common and classic method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net This reaction is a versatile and widely used transformation in medicinal chemistry.

The general procedure involves dissolving the amine and the sulfonyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction. giqimo.comresearchgate.net For instance, the synthesis of N-benzylquinoline-8-sulfonamide has been accomplished using triethylamine as the base, which resulted in a commendable yield. researchgate.net Similarly, new sulfonamides derived from 8-aminoquinoline (B160924) have been prepared by reacting it with various sulfonyl chlorides in pyridine. giqimo.com

Recent advancements have also focused on developing one-pot procedures that bypass the need to isolate the often-reactive sulfonyl chloride intermediates. One such strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids to generate sulfonyl chlorides in situ, which are then reacted with an amine in the same pot to form the desired sulfonamide. princeton.eduacs.org

Specific Synthetic Routes for this compound Derivatives

While a direct synthetic route for this compound is not explicitly detailed in the provided search results, the synthesis of analogous 8-substituted quinoline-sulfonamide derivatives provides a clear blueprint. A general synthetic pathway for 8-substituted quinoline-linked sulfonamide derivatives has been reported. researchgate.netnih.govtandfonline.com This multi-step process typically begins with a substituted quinoline, which undergoes a series of transformations to introduce the sulfonamide functionality.

A plausible synthetic scheme for this compound would likely involve the initial synthesis of quinoline-8-sulfonyl chloride. This can be achieved through the chlorosulfonylation of quinoline. Subsequently, the quinoline-8-sulfonyl chloride would be reacted with n-propylamine in the presence of a suitable base to yield the final product, this compound.

A patent for quinoline-8-sulfonamide (B86410) derivatives with anticancer activity mentions N-propyl as a possible substituent for R1 in the general structure. google.com Another study describes the synthesis of N-benzylquinoline-8-sulfonamide, a structurally similar compound, which further supports the feasibility of the proposed synthetic route. researchgate.net The synthesis of various N-(substituted)-benzenesulfonamides from the corresponding sulfonyl chlorides and amines further illustrates the general applicability of this synthetic approach. nih.gov

Strategies Utilizing Quinoline-8-Sulfonyl Chloride Intermediates

A predominant and traditional method for synthesizing N-substituted quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with a suitable amine. This approach is widely adopted due to the commercial availability and reactivity of the sulfonyl chloride intermediate. researchgate.net

The general procedure involves dissolving quinoline-8-sulfonyl chloride in a solvent like dichloromethane (B109758) or pyridine. rsc.orggiqimo.com An appropriate amine, in this case, propylamine, is then added to the solution, often in the presence of a base such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. rsc.orgresearchgate.net The reaction mixture is typically stirred for a prolonged period, sometimes overnight, to ensure completion. rsc.org The final product can then be isolated and purified. For instance, one method describes pouring the reaction mixture into cold distilled water and adding a few drops of concentrated HCl to precipitate the product, which can then be collected by filtration. rsc.org

Several studies have successfully synthesized a variety of quinoline-8-sulfonamide derivatives using this fundamental reaction. rsc.orgmdpi.comresearchgate.net The versatility of this method allows for the introduction of diverse functionalities by simply varying the amine component. For example, reactions with hydrazine (B178648) and phenylhydrazine (B124118) yield the corresponding hydrazide and phenylhydrazide derivatives, respectively. researchgate.net

Application of Cross-Coupling Reactions (e.g., Suzuki, Acid-Amine)

Modern synthetic strategies have increasingly incorporated cross-coupling reactions to build the quinoline-sulfonamide framework, offering greater modularity and access to a wider range of analogs.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of quinoline-sulfonamide synthesis, it can be used to introduce aryl or heteroaryl groups. A one-pot method involves the palladium-catalyzed borylation of quinoline-8-yl halides, followed by a subsequent Suzuki-Miyaura coupling with an appropriate aryl halide. thieme-connect.comresearchgate.net This approach has been successfully used to synthesize 8-arylquinolines. thieme-connect.com Another variation involves a three-component synthesis where sulfuric chloride acts as a source for the sulfonyl group in a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. nih.gov This method, however, is not suitable for primary amines. nih.gov

Acid-Amine Coupling: Acid-amine coupling reactions provide another avenue for the synthesis of complex quinoline-sulfonamide derivatives. A five-step molecular assembly has been reported that utilizes both Suzuki and acid-amine cross-coupling reactions to produce novel quinoline-sulfonamide derivatives. researchgate.net A notable strategy involves a one-pot synthesis from unactivated carboxylic acids and amines. nih.govacs.org This method uses a copper ligand-to-metal charge transfer (LMCT) to convert an aromatic acid into a sulfonyl chloride, which then undergoes amination in the same pot to form the sulfonamide. nih.gov This process is advantageous as it does not require pre-functionalization of the starting materials. nih.govacs.org

N-Alkylation Approaches in Sulfonamide Derivative Synthesis

N-alkylation of a primary sulfonamide is a direct method to introduce an alkyl group, such as a propyl group, onto the sulfonamide nitrogen. This strategy is particularly useful for creating secondary or tertiary sulfonamides. Research has shown that primary sulfonamides can be alkylated to produce secondary sulfonamides. mdpi.com For instance, a primary sulfonamide can be reacted with an alkylating agent like propargyl alcohol, which can act as both the substrate and the solvent. mdpi.com

Palladium-catalyzed N-alkylation has also emerged as an efficient method. rsc.org Palladium(II) pincer complexes have been used as catalysts for the N-alkylation of sulfonamides with alcohols. rsc.org This reaction typically proceeds via a "borrowing hydrogen" mechanism where the palladium catalyst facilitates the conversion of the alcohol to an aldehyde or ketone, which then condenses with the sulfonamide to form an imine that is subsequently reduced. rsc.org Another approach involves the O-alkylation of 8-hydroxyquinoline (B1678124) followed by sulfonation and subsequent reaction with an amine to yield the desired N-alkylated quinoline-sulfonamide. nih.gov

Implementation of Green Chemistry Principles in Quinoline-Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline-sulfonamides to minimize environmental impact. acs.orgrsc.orgijpsjournal.com This involves the use of environmentally benign solvents, catalysts, and energy sources.

One notable green approach is the synthesis of sulfonamides in water, which avoids the use of toxic organic solvents. rsc.org A facile method describes the reaction of amino compounds with arylsulfonyl chlorides in water under dynamic pH control, using equimolar amounts of reactants and omitting organic bases. rsc.org The product can be isolated by simple filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org

Flow synthesis is another green technology being employed for sulfonamide production. acs.org A rapid and eco-friendly flow synthesis has been described that is easily scalable and minimizes waste. This method utilizes polyethylene (B3416737) glycol 400 (PEG 400) as a green reaction medium. acs.org

Microwave-assisted synthesis has also been shown to be an efficient and ecological method for obtaining sulfonamide derivatives. nih.govheteroletters.org These reactions are often faster and can be performed solvent-free or in green solvents like water. nih.gov The use of heterogeneous catalysts, such as Mg(OTf)2.SiO2, in microwave-assisted synthesis further enhances the green credentials of the process. heteroletters.org

Structure Activity Relationship Sar of N Propylquinoline 8 Sulfonamide Derivatives

Impact of the Sulfonamide Functional Group on Biological Efficacy

The sulfonamide group is a key structural feature that significantly influences the biological profile of these compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its geometry, allows for critical interactions within enzyme active sites. nih.gov

The sulfonamide moiety, which consists of a sulfonyl group directly connected to an amine, is a well-established pharmacophore. rsc.org Its linkage to an aromatic system, in this case, the quinoline (B57606) ring, is a common structural motif in many biologically active compounds. nih.gov The two oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets. For instance, in the context of pyruvate (B1213749) kinase M2 (PKM2) inhibition, one of the sulfonamide oxygen atoms has been observed to accept a hydrogen bond from the oxygen of Tyr390 in the enzyme's active site. mdpi.com This direct aromatic linkage and the hydrogen bonding capacity are fundamental to the activity of many quinoline-sulfonamide derivatives.

Modifications to the nitrogen atom of the sulfonamide group (N1) can have a profound impact on biological activity, often due to steric and electronic effects. The size and nature of the substituent can either enhance or diminish the compound's ability to fit within a target's binding pocket.

For example, in studies targeting the PKM2 protein, adding a methyl group to the sulfonamide nitrogen resulted in a loss of activity. mdpi.com Molecular modeling revealed that this substitution introduces a steric clash with the amino acid residue Leu353, preventing optimal binding. mdpi.com Conversely, in a series of compounds designed as acetylcholinesterase (AChE) inhibitors, varying the cyclic substituent on the sulfonamide nitrogen led to significant differences in potency. nih.gov

Table 1: Impact of N1-Sulfonamide Substitution on Biological Activity

| N1-Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Unsubstituted (-H) | AChE Inhibition | Serves as a baseline for comparison. | nih.gov |

| Methyl (-CH₃) | PKM2 Inhibition | Causes steric clash with Leu353, leading to a lack of activity. | mdpi.com |

| Morpholine ring | AChE Inhibition | Resulted in the most active compound in the series, 50 times more active than the parent compound carvacrol. | nih.gov |

| Hydrazine (B178648) (-NH₂) | AChE Inhibition | Decreased biological activity approximately 2-fold compared to cyclic substituents. | nih.gov |

| N-methyl-N-(prop-2-yn-1-yl) | Anticancer & Antimicrobial | This disubstituted nitrogen resulted in the most effective derivative against three cancer cell lines and MRSA isolates. | mdpi.com |

Positional and Substituent Effects on the Quinoline Ring System

The quinoline nucleus itself is not merely a scaffold but an active participant in molecular interactions, and the placement of substituents upon this ring system is a critical determinant of biological function. nih.gov

The quinoline core, a bicyclic aromatic heterocycle, provides a rigid structure with a specific geometry that is crucial for biological activity. rsc.org Its planar nature facilitates π–π stacking interactions with aromatic amino acid residues in enzyme active sites, such as Phe26. nih.govmdpi.com This interaction helps to properly orient the molecule for optimal binding. The nitrogen atom within the quinoline ring can also participate in hydrogen bonding, further anchoring the molecule to its target. researchgate.net The inherent properties of the quinoline ring system make it a privileged structure in drug discovery, contributing to a wide array of activities including anticancer, antimalarial, and anti-inflammatory effects. nih.govnih.govresearchgate.net

The strategic placement of various functional groups at different positions on the quinoline ring can fine-tune the biological activity of the molecule, enhancing potency and selectivity.

Position C8: The sulfonamide group is attached at this position in the parent structure. The nature of the group at C8 is paramount. For instance, studies on quinoline-polycyclic aromatic hydrocarbon conjugates found that compounds with a hydroxyl (-OH) group at C8 exhibited better cytotoxicity against hepatocellular carcinoma cells than those with a sulfonated quinoline moiety. rsc.org In another context, 8-sulfonamido quinolines showed high in vitro activity against Leishmania parasites. scispace.com

Position C4: Substituents at the C4 position have been shown to be important. For example, the incorporation of a 7-chloroquinolin-4-yl moiety was a key part of a design strategy for potent antitubercular agents. acs.org

Positions C6 and C7: Substitutions on the benzene (B151609) ring portion of the quinoline system also modulate activity. A 6-methoxy group has been noted in active leishmanicidal compounds. scispace.com In the development of anti-HIV agents, a methyl group at the C6 position was found to be more important for activity than a chlorine atom, a C7-methyl group, or no substitution. researchgate.net Furthermore, the presence of a 7-chloroquinoline (B30040) moiety was found to be a significant feature in a series of potent antitubercular compounds. acs.org

Table 2: Influence of Quinoline Ring Substituents on Biological Activity

| Position | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| C8 | Hydroxy (-OH) | Cytotoxicity (HepG2 cells) | Exhibited better cytotoxicity than sulfonated quinoline moiety. | rsc.org |

| C8 | Boronic Ester | Antileishmanial | Some derivatives displayed very high activity against L. donovani. | scispace.com |

| C2 | n-propyl | Antileishmanial | Showed unexpected potency against Leishmania. | scispace.com |

| C4 | 7-chloroquinolin-4-yl group | Antitubercular | Incorporation led to potent activity against M. tuberculosis. | acs.org |

| C6 | Methyl (-CH₃) | Anti-HIV (Integrase) | More important for activity than Cl, C7-methyl, or no substitution. | researchgate.net |

| C7 | Chloro (-Cl) | Antitubercular | The 7-chloroquinoline feature was crucial for high efficacy. | acs.org |

Conformational Factors and Molecular Flexibility in SAR

The three-dimensional conformation and rotational flexibility of N-propylquinoline-8-sulfonamide derivatives are critical for their interaction with biological targets. Molecular docking studies have revealed that the binding of these inhibitors is driven primarily by non-covalent interactions such as π–π contacts and hydrogen bonds. nih.gov The flexibility of the molecule allows it to adopt a specific, low-energy conformation that is complementary to the shape of the enzyme's active site.

Comparative SAR Analysis Across Different Biological Targets

The this compound scaffold has demonstrated considerable versatility, with its derivatives showing activity against a range of biological targets. A comparative analysis of the structure-activity relationships (SAR) reveals how specific structural modifications influence the potency and selectivity of these compounds for different therapeutic areas, including cancer, neurodegenerative diseases, and parasitic infections.

Anticancer Activity: Pyruvate Kinase M2 (PKM2) Inhibition

Research into the anticancer properties of this compound derivatives has identified them as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov In one study, a series of this compound derivatives were synthesized and evaluated for their ability to inhibit PKM2. mdpi.com The introduction of a 1,2,3-triazole ring linked to another aromatic or heteroaromatic moiety at the sulfonamide nitrogen was found to be a key structural feature for enhanced activity.

The SAR analysis of these compounds indicated that the nature of the substituent on the triazole ring plays a significant role in their inhibitory potency. For instance, derivatives with a second quinoline ring attached to the triazole exhibited strong binding affinity to PKM2. mdpi.com This suggests that the extended aromatic system contributes favorably to the interaction with the enzyme's binding site. The quinoline moiety itself is known to interact with a flat, apolar surface of the PKM2 protein. mdpi.com

| Compound ID | Modification on this compound Core | Biological Target | Key Findings |

| Series 1 | Addition of a 1,2,3-triazole ring with various aromatic/heteroaromatic substituents at the sulfonamide nitrogen. | PKM2 | Introduction of a second quinoline ring via the triazole linker resulted in high binding affinity. mdpi.com |

Neuroprotective Activity: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives have been investigated as multi-target-directed ligands, specifically as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov The core structure combines the quinoline scaffold, known for its diverse biological effects, with the pharmacologically significant sulfonamide moiety. nih.gov

A study exploring quinoline-sulfonamide hybrids revealed that the nature of the substituent on the sulfonamide nitrogen dictates the inhibitory profile. The SAR analysis demonstrated that the position of substituents on the quinoline ring and the type of amine attached to the sulfonyl group are critical for activity and selectivity against MAO and ChE enzymes. nih.gov For example, certain derivatives showed potent and non-selective inhibition of these enzymes, which could be beneficial in the complex pathology of Alzheimer's disease. nih.gov

| Compound ID | Modification on this compound Core | Biological Target | Key Findings |

| Series 2 | Varied amine substituents on the sulfonamide nitrogen. | MAO-A, MAO-B, AChE, BChE | The nature and position of substituents on the quinoline and the amine attached to the sulfonamide are crucial for inhibitory activity and selectivity. nih.gov |

Antiparasitic Activity: Leishmaniasis

This compound derivatives have also shown promise as agents against parasitic infections, such as leishmaniasis. psu.edu Research on 8-sulfonamido quinolines has demonstrated their potent in vitro activity against Leishmania parasites. psu.edu The SAR in this context highlights the importance of the sulfonamide linkage at the 8-position of the quinoline ring.

Further modifications to the sulfonamide group, such as the introduction of aryl components with amine, halogen, or cyano groups, have led to compounds with significant activity against Leishmania donovani amastigotes. psu.edu This indicates that, similar to the anticancer and neuroprotective derivatives, the substituent on the sulfonamide nitrogen is a key determinant of biological activity.

| Compound ID | Modification on this compound Core | Biological Target | Key Findings |

| Series 3 | Aryl substituents with amine, halogen, or cyano groups on the sulfonamide nitrogen. | Leishmania parasites | The sulfonamide at the 8-position is crucial, and aryl substituents on the sulfonamide nitrogen significantly influence antileishmanial activity. psu.edu |

Molecular Mechanisms of Action for N Propylquinoline 8 Sulfonamide Analogs

Cellular Pathway Modulation

N-propylquinoline-8-sulfonamide analogs, as hybrid structures, are postulated to interfere with bacterial viability through a dual-pronged attack on DNA synthesis. This mechanism combines the well-established actions of both the quinolone and sulfonamide pharmacophores.

The quinolone core is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.orgmdpi.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting their ligase activity, quinolones introduce single- and double-strand breaks in the bacterial DNA, which ultimately leads to cell death. wikipedia.org DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.org

The sulfonamide moiety acts on a different, yet equally critical, pathway: folate biosynthesis. nih.gov Bacteria must synthesize their own folic acid, a precursor required for the synthesis of nucleotides (purines and thymidine) and therefore DNA. nih.govnih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov By blocking this enzyme, sulfonamides disrupt the production of dihydrofolic acid, leading to a depletion of the essential components for DNA replication and cell division, resulting in a bacteriostatic effect. nih.gov

The creation of hybrid quinoline-sulfonamide molecules is a strategic approach to combat bacterial resistance by targeting two distinct and vital cellular processes simultaneously. nih.gov

| Component | Cellular Target | Effect | Reference |

| Quinolone | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication and transcription, leading to bactericidal effect. | wikipedia.orgmdpi.comnih.gov |

| Sulfonamide | Dihydropteroate Synthase (DHPS) | Inhibition of folic acid synthesis, disrupting nucleotide production and leading to bacteriostatic effect. | mdpi.comnih.govnih.gov |

Quinoline-8-sulfonamide (B86410) derivatives have demonstrated significant potential as anticancer agents by modulating pathways that control cell growth and programmed cell death (apoptosis).

One key target for this class of compounds is the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that is highly expressed in many types of cancer cells. nih.govnih.gov PKM2 plays a pivotal role in cancer metabolism, promoting the metabolic shift towards aerobic glycolysis (the Warburg effect) which supports rapid cell proliferation. nih.gov Certain quinoline-8-sulfonamide derivatives have been designed to modulate PKM2 activity. For example, compound 9a , a quinoline-8-sulfonamide derivative, was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating an impact on glycolytic pathways. nih.gov This interference with cancer cell metabolism leads to reduced cell viability and proliferation. nih.govnih.gov Studies have shown that such compounds can exhibit selective cytotoxicity towards cancer cells over normal cells. nih.govnih.gov

In addition to metabolic interference, quinoline (B57606) sulfonamide analogs can induce apoptosis. In studies on pancreatic cancer cell lines (PANC-1 and CAPAN-1), novel N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized. nih.gov Several of these compounds exhibited significant cytotoxicity, with some showing potency greater than the standard chemotherapeutic drug cisplatin. nih.gov Flow cytometry analysis confirmed that these compounds induce apoptosis; for instance, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells. nih.gov The induction of apoptosis is a critical mechanism for effective anticancer drugs, as it leads to the controlled elimination of tumor cells. Other quinoline analogs have been found to trigger apoptosis by affecting the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org

| Compound/Analog Class | Cancer Model | Cellular Effect | Key Findings | Reference |

| Quinoline-8-sulfonamide derivative (9a ) | A549 (Lung Cancer) | Reduced cell proliferation, modulation of PKM2 | Significantly reduced intracellular pyruvate levels and the number of A549 cells. | nih.gov |

| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazides (3b , 3h ) | PANC-1, CAPAN-1 (Pancreatic Cancer) | Induction of apoptosis | Compound 3b induced 16.0% apoptosis in PANC-1 cells; Compound 3h induced 20.6% apoptosis in CAPAN-1 cells. | nih.gov |

| Quinoline analogs | Various cancer cell lines | G2/M phase cell cycle arrest, apoptosis | Upregulated pro-apoptotic protein Bax and downregulated anti-apoptotic protein Bcl-2. | frontiersin.org |

Computational and in Silico Studies of N Propylquinoline 8 Sulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a ligand, such as N-propylquinoline-8-sulfonamide, might interact with a protein target at the atomic level.

Prediction of Binding Energies and Conformational Poses

Molecular docking simulations of quinoline-8-sulfonamide (B86410) derivatives have been performed to predict their binding affinities and binding modes with various protein targets. For instance, in studies involving the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in tumor metabolism, derivatives of quinoline-8-sulfonamide have been investigated as potential modulators. semanticscholar.orgmdpi.com The binding energy, often expressed as a negative Gibbs free energy (ΔG) value in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a higher binding affinity. semanticscholar.org

In a study on novel 8-quinolinesulfonamide derivatives, molecular docking was used to predict their interaction with PKM2. semanticscholar.org The results indicated that these compounds could achieve favorable binding energies, suggesting a potential for strong interaction with the target protein. semanticscholar.org For example, a series of newly designed 8-quinolinesulfonamide derivatives showed affinity values similar to a known reference ligand. mdpi.com

The conformational pose of the ligand within the protein's binding site is crucial for its activity. Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, the sulfonamide group is a key pharmacophore in many biologically active compounds and is known to participate in crucial hydrogen bonding interactions with protein residues. chemmethod.comchemrxiv.org In the case of quinoline-8-sulfonamide derivatives targeting PKM2, hydrogen bonds were predicted between the sulfonamide group and amino acid residues like His78 and Arg120. semanticscholar.org The quinoline (B57606) ring system has also been observed to form hydrophobic interactions with residues such as Phe26, Leu27, and Met30. semanticscholar.org

Table 1: Predicted Binding Interactions of a Quinoline-8-Sulfonamide Derivative with PKM2

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue |

| Hydrogen Bond | Sulfonamide | His78, Arg120, Leu353, Tyr390 |

| Hydrophobic Interaction | Quinoline | Phe26, Leu27, Met30, Leu394 |

Molecular Dynamics Simulations for Ligand-Target Stability

For quinoline-8-sulfonamide derivatives, MD simulations have been used to validate the stability of the docked poses. semanticscholar.org Following molecular docking studies with PKM2, the most promising ligand-protein complexes were subjected to MD simulations to confirm their stability. semanticscholar.orgmdpi.com These simulations can help to understand the dynamic behavior of the ligand within the binding pocket and ensure that the key interactions identified in docking are maintained over a simulated period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govqub.ac.uk QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For sulfonamide derivatives, QSAR models have been developed to predict their activity against various targets. jbclinpharm.orgnih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. jbclinpharm.org While specific QSAR models for this compound were not found in the provided search results, the general applicability of QSAR to sulfonamides suggests its potential use in optimizing the activity of this compound. nih.gov The development of a robust QSAR model requires a dataset of compounds with known activities and a selection of relevant molecular descriptors. jbclinpharm.org

Computational Mechanistic Investigations of Reaction Pathways and Regioselectivity

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the prediction of reaction pathways and regioselectivity. nih.gov Methods such as density functional theory (DFT) calculations can be used to explore the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most favorable reaction pathway. researchgate.net

The synthesis of N-substituted sulfonamides, including this compound, can proceed through various routes. mdpi.comsemanticscholar.org Computational studies can help in understanding the factors that govern the regioselectivity of these reactions, for instance, in the alkylation of primary sulfonamides. mdpi.com By calculating the energies of different possible transition states, chemists can predict which product is more likely to form. This predictive power can save significant time and resources in the laboratory by guiding the choice of reaction conditions. nih.gov While specific computational studies on the reaction pathways for this compound were not detailed in the search results, the principles of computational mechanistic investigation are broadly applicable to its synthesis. arxiv.orgchemrxiv.org

Application of Machine Learning Models in Compound Discovery and Optimization

Machine learning (ML) is increasingly being used in drug discovery to accelerate the identification and optimization of new drug candidates. gjpb.denih.govmdpi.com ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. nih.gov

In the context of quinoline-sulfonamide derivatives, machine learning has been employed in the design of new compounds with potential anticancer activity. mdpi.com ML algorithms can be used to build predictive models for various properties, including biological activity, pharmacokinetics, and toxicity. mdpi.comgjpb.de For example, a study on quinolinesulfonamide-triazole hybrids utilized machine learning, alongside molecular docking and dynamics, to design and identify a potential inhibitor of Rho-associated protein kinase. mdpi.com

The application of ML in drug discovery can range from virtual screening of large compound libraries to de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov While direct applications of machine learning specifically to this compound were not identified, the broader use of these techniques for related sulfonamides highlights their potential to facilitate the discovery and optimization of this compound for various biological targets. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization of N Propylquinoline 8 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. In N-propylquinoline-8-sulfonamide, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the quinoline (B57606) ring system and the N-propyl group.

The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. uncw.edu The exact chemical shifts and coupling patterns are influenced by the position of the sulfonamide group and the electronic effects it exerts on the ring. The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet, with its chemical shift being concentration-dependent. rsc.org

The protons of the N-propyl group will exhibit characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the nitrogen atom (–NH–CH₂ –) is expected to be the most deshielded of the propyl protons due to the inductive effect of the nitrogen. The subsequent methylene (–CH₂–CH₂ –CH₃) and terminal methyl (–CH₂–CH₃) protons will appear progressively more upfield.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline-H | 7.0 - 9.0 | m | - |

| SO₂NH | Variable | s | - |

| N-CH₂ | ~3.0 - 3.5 | t | ~7 |

| CH₂-CH₂-CH₃ | ~1.5 - 2.0 | sextet | ~7 |

| CH₂-CH₃ | ~0.8 - 1.2 | t | ~7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR and DEPT-135 for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. ucl.ac.uk In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135), it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The carbons of the quinoline ring will resonate in the aromatic region, typically between δ 110 and 150 ppm. ucl.ac.uk The carbon atom bonded to the sulfonamide group (C-8) will be influenced by the electronegative sulfur and oxygen atoms.

The DEPT-135 experiment is particularly useful for assigning the carbons of the propyl group. libretexts.org The CH₃ and CH carbons will appear as positive signals, while the CH₂ carbons will appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum.

Table 2: Expected ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | DEPT-135 Phasing |

| Quinoline-C (quaternary) | 110 - 150 | Absent |

| Quinoline-CH | 110 - 150 | Positive |

| N-CH₂ | ~40 - 50 | Negative |

| CH₂-CH₂-CH₃ | ~20 - 30 | Negative |

| CH₂-CH₃ | ~10 - 15 | Positive |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the quinoline ring, as well as between the protons of the N-propyl chain (e.g., between the N-CH₂ and the central -CH₂- protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for definitively assigning the ¹H and ¹³C signals of the N-propyl group and the protonated carbons of the quinoline ring. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. mdpi.com

For this compound, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺. nih.gov The fragmentation of sulfonamides in the mass spectrometer can be complex, often involving the loss of SO₂. nih.gov In the case of N-alkyl quinoline derivatives, fragmentation can also involve the loss of alkyl radicals from the side chain. aip.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

| MS (ESI+) | [M+H]⁺ | 265.09 |

| HRMS (ESI+) | [M+H]⁺ | 265.0858 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The sulfonamide group will show strong, characteristic stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). libretexts.org The N-H stretch of the sulfonamide will appear as a peak in the region of 3400-3250 cm⁻¹. orgchemboulder.com The stretching vibrations of the C-H bonds in the aromatic quinoline ring and the aliphatic propyl group will also be present.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3400 - 3250 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. azooptics.com The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the quinoline chromophore. ijprajournal.com

Quinoline itself exhibits characteristic absorption bands due to π→π* transitions. The presence of the sulfonamide substituent can cause a shift in the wavelength of maximum absorption (λmax). ijprajournal.com Aromatic sulfonamides typically show absorption bands in the UV region. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical λmax (nm) |

| π→π* (Quinoline ring) | ~230 - 320 |

Note: The exact λmax can be influenced by the solvent.

Fluorimetric Analysis for Emission Properties

Fluorimetric analysis is a valuable technique for characterizing the emission properties of fluorescent molecules. Quinoline-sulfonamides, as a class of compounds, are known to exhibit fluorescence, a property that is sensitive to their chemical environment and molecular structure. researchgate.netkyoto-u.ac.jptandfonline.com The inherent fluorescence of the quinoline nucleus can be modulated by the sulfonamide group and its substituents. tandfonline.com

Studies on various quinoline-sulfonamide derivatives have shown that their fluorescence properties can be significantly influenced by factors such as solvent polarity and the presence of metal ions. For instance, some quinoline-based sensors have demonstrated a remarkable 100-fold enhancement in fluorescence intensity upon binding with zinc ions (Zn²⁺). researchgate.net In specific derivatives, changes in fluorescence have been observed with excitation and emission wavelengths around 540 nm and 590 nm, respectively, particularly in the context of biological assays. rsc.org The mechanism of fluorescence in these compounds often involves processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). tandfonline.com

While the general class of quinoline-sulfonamides has been a subject of fluorimetric studies, specific experimental data regarding the intrinsic emission properties, such as excitation and emission maxima, and quantum yield for this compound, are not extensively detailed in the available scientific literature. Further research would be necessary to fully elucidate the specific fluorimetric profile of this particular compound.

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods employed in the analysis of quinoline-sulfonamide derivatives. rsc.orgtandfonline.com

Thin-Layer Chromatography (TLC):

TLC is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. rsc.org In the synthesis of quinoline-8-sulfonamide (B86410) derivatives, TLC is routinely used to track the conversion of starting materials to the final product. rsc.org The purity of the synthesized compounds can be initially assessed by TLC analysis, often in conjunction with other analytical techniques like melting point and NMR spectroscopy. tandfonline.com

A typical TLC analysis involves spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The choice of eluent is critical for achieving good separation. For instance, a mixture of chloroform, ethyl acetate, methanol, and formic acid has been used as a developing system for related sulfonamide compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, providing a high degree of resolution and accuracy for purity determination. tandfonline.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of quinoline-sulfonamides. tandfonline.com

In a typical RP-HPLC setup for quinoline-sulfonamides, a C18 column is often employed. tandfonline.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.com The composition of the mobile phase can be adjusted to optimize the separation of the target compound from any impurities. For example, a mobile phase of acetonitrile and water, with the proportions varied, has been successfully used to analyze a series of quinolinesulfonamides. tandfonline.com In another application for related compounds, an eluent system of acetonitrile and 1% aqueous formic acid (80/20 v/v) was utilized with an Accucore RP-MS HPLC column. mdpi.com

The retention time (tᵣ) of a compound is a key parameter in HPLC, indicating the time it takes for the compound to elute from the column under specific conditions. While specific retention times for this compound are not detailed in the reviewed literature, related quinoline-8-sulfonamide derivatives have shown distinct retention times under defined chromatographic conditions. For example, one such derivative exhibited a retention time of 0.96 minutes under specific analytical conditions. mdpi.com

The validation of HPLC methods according to guidelines from the International Conference on Harmonisation (ICH) ensures their accuracy, precision, selectivity, and robustness for quantitative analysis. tandfonline.com Such validated methods are crucial for the quality control of these compounds.

Table of Chromatographic Data for Related Quinolinesulfonamides:

| Parameter | HPLC Method 1 tandfonline.com | HPLC Method 2 mdpi.com |

| Column | Reversed-Phase | Accucore RP-MS |

| Mobile Phase | Acetonitrile/Water (varying compositions) | Acetonitrile/1% aqueous Formic Acid (80/20 v/v) |

| Flow Rate | 1.5 mL/min | Not Specified |

| Detection | UV | Not Specified |

| Temperature | Room Temperature (23°C) | Not Specified |

| Retention Time (tᵣ) | Not specified for a single compound, used to determine log k | 0.96 min (for a related derivative) |

Research Gaps and Future Directions in N Propylquinoline 8 Sulfonamide Research

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of N-propylquinoline-8-sulfonamide and its analogs typically involves the reaction of quinoline-8-sulfonyl chloride with the corresponding amine. While effective, this method often suffers from drawbacks such as the use of harsh reagents, generation of hazardous byproducts, and challenges in purification. Future research should prioritize the development of greener and more efficient synthetic routes. This includes the exploration of catalytic systems, such as transition metal catalysts or organocatalysts, to facilitate the sulfonylation reaction under milder conditions. Furthermore, the implementation of flow chemistry techniques could offer significant advantages in terms of scalability, safety, and product purity. A key goal will be to develop a synthetic protocol that minimizes waste, reduces energy consumption, and utilizes renewable starting materials where possible.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The therapeutic potential of this compound remains largely unexplored. While related quinoline (B57606) sulfonamides have demonstrated activity against a range of targets, a systematic investigation into the biological profile of this specific compound is warranted. High-throughput screening campaigns against diverse panels of enzymes, receptors, and whole-cell assays are essential to identify novel biological targets. Given the known activities of similar compounds, initial investigations could focus on areas such as oncology, infectious diseases, and neurodegenerative disorders. For instance, certain quinoline derivatives have shown promise as inhibitors of protein kinases, histone deacetylases, and microbial enzymes. A comprehensive screening approach will be crucial in uncovering previously undiscovered therapeutic applications for this compound.

Deeper Mechanistic Elucidation Through Integrated Experimental and Computational Approaches

A thorough understanding of the mechanism of action is paramount for the rational development of any therapeutic agent. For this compound, this will require an integrated approach that combines experimental and computational techniques. Once a biological target is identified, detailed enzymatic assays and biophysical methods, such as X-ray crystallography and surface plasmon resonance, can be employed to characterize the binding interactions at the molecular level. In parallel, computational modeling, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode and the key residues involved in the interaction. This synergistic approach will not only elucidate the mechanism of action but also guide the design of more potent and selective analogs.

Rational Design of Multi-Targeting Ligands for Complex Disease Management

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The development of multi-targeting ligands, which can modulate several key targets simultaneously, represents a promising therapeutic strategy. The this compound scaffold provides an excellent starting point for the design of such agents. By incorporating additional pharmacophoric features or by linking it to other active moieties, it may be possible to create hybrid molecules with a desired multi-target profile. For example, combining the quinoline sulfonamide core with a known inhibitor of a different but related target could lead to synergistic effects and improved therapeutic outcomes. This approach requires a deep understanding of the structure-activity relationships for each target and the creative application of medicinal chemistry principles.

Q & A

Q. What are the optimal synthetic routes for N-propylquinoline-8-sulfonamide, and how can purity be validated?

The synthesis typically involves multi-step processes, such as forming the quinoline core via Skraup synthesis, introducing the sulfonamide group using thionyl chloride, and alkylation with propyl halides. Critical steps include controlling reaction temperatures (e.g., 80–120°C for Skraup synthesis) and stoichiometric ratios to minimize byproducts. Purity validation requires HPLC (≥98% purity threshold), NMR for structural confirmation (e.g., sulfonamide proton signals at δ 7.5–8.5 ppm), and mass spectrometry for molecular weight verification .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl group integration at δ 0.9–1.5 ppm).

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H]⁺.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How can researchers design solubility and stability studies for this compound?

Use buffered solutions (pH 1.2–7.4) to simulate physiological conditions. For solubility, employ shake-flask methods with UV-Vis quantification. Stability studies should monitor degradation under light, heat (40–60°C), and humidity (75% RH) over 4–12 weeks. Data interpretation should follow ICH guidelines for pharmaceutical substances .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Mitigation includes:

Q. How does the N-propyl group influence the compound’s pharmacokinetic profile?

Computational modeling (e.g., molecular dynamics simulations) can predict logP values for lipophilicity. In vitro assays measure metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min indicates favorable hepatic clearance). Compare with methyl or ethyl analogs to isolate propyl-specific effects on bioavailability .

Q. What methodologies identify structure-activity relationships (SAR) for sulfonamide-modified quinolines?

- Fragment-based design : Synthesize derivatives with variable substituents (e.g., halides, alkyl chains) at the 8-position.

- Biological testing : Screen against target enzymes (e.g., carbonic anhydrase IX) using fluorogenic assays.

- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .

Q. How can researchers address low yield in the final alkylation step of synthesis?

Optimize reaction conditions:

- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and adjust propyl halide equivalents (1.2–1.5 molar ratio) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation: Y=Bottom + (Top-Bottom)/(1 + 10^(LogEC₅₀−X))). Report confidence intervals (95%) and validate assumptions via residual plots .

Q. How should conflicting spectroscopic data be reconciled during structural elucidation?

Cross-validate using complementary techniques:

- X-ray crystallography for absolute configuration.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with literature data for analogous compounds (e.g., quinoline-8-sulfonamides in PubChem entries) .

Q. What ethical and reproducibility standards apply to preclinical studies of this compound?

Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. For in vitro work, document passage numbers, mycoplasma testing, and assay controls (e.g., positive/negative controls in cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.